N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c19-18(20,21)13-8-9-16-23-24-17(25(16)11-13)10-22-28(26,27)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,22H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWFLRDXDXJRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar triazole nucleus have been found to bind with a variety of enzymes and receptors, showing versatile biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds are known for their ability to make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics.
Biochemical Pathways
Triazole derivatives have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Biological Activity
N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity through various studies and findings related to its pharmacological effects.
Chemical Structure
The compound features a complex structure that includes a naphthalene sulfonamide core linked to a trifluoromethyl-substituted triazolopyridine moiety. This structural configuration is believed to contribute to its diverse biological activities.
Biological Activity Overview
The biological activities of naphthalene sulfonamide derivatives, including the specific compound , have been investigated across several studies. Key areas of activity include:
- Antimicrobial Activity : Naphthalene sulfonamides have been recognized for their antimicrobial properties. Studies indicate that these compounds can inhibit bacterial growth and may serve as effective agents against various pathogens .
- Inhibition of Fatty Acid Binding Protein 4 (FABP4) : Recent research has shown that naphthalene-1-sulfonamide derivatives can selectively inhibit FABP4, which plays a crucial role in metabolic and inflammatory processes. The binding affinities of certain derivatives were found to be comparable or superior to existing inhibitors .
- Anti-cancer Potential : Some derivatives have demonstrated anticancer properties through mechanisms that involve cell cycle arrest and apoptosis in cancer cell lines. The structural features of these compounds are thought to enhance their interaction with cancer-related targets .
Antimicrobial Studies
A study focusing on the synthesis and characterization of naphthalene sulfonamide derivatives highlighted their potential as new antimicrobial agents. The synthesized compounds showed varying degrees of antibacterial activity against standard strains, indicating the need for further optimization .
FABP4 Inhibition
The structure-based discovery approach utilized in identifying naphthalene sulfonamide derivatives revealed their efficacy as FABP4 inhibitors. The study provided insights into the binding interactions through X-ray crystallography and isothermal titration calorimetry, confirming the potential therapeutic applications for metabolic diseases such as diabetes and atherosclerosis .
Case Study 1: Naphthalene Derivatives in Antimicrobial Applications
A comprehensive evaluation of various naphthalene derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study employed various assays to determine Minimum Inhibitory Concentrations (MICs) and highlighted the structure-activity relationship (SAR) that could guide future drug development efforts .
Case Study 2: FABP4 Inhibitors
In a targeted study on FABP4 inhibitors, several naphthalene sulfonamide derivatives were tested for their ability to modulate lipid metabolism in vitro. The results indicated that specific modifications on the naphthalene ring enhanced binding affinity and selectivity towards FABP4 compared to other fatty acid binding proteins .
Data Tables
| Compound | Activity Type | IC50 (μM) | Binding Affinity (kcal/mol) | Comments |
|---|---|---|---|---|
| 16dk | FABP4 Inhibitor | 0.5 | -8.2 | Potent inhibitor with good metabolic stability |
| 16do | FABP4 Inhibitor | 0.7 | -7.9 | Selective for FABP4 over related proteins |
| Novel A | Antimicrobial | 12 | N/A | Effective against S. aureus |
Scientific Research Applications
Antimicrobial Activity
Naphthalene sulfonamides have been recognized for their ability to inhibit bacterial growth. Studies indicate that derivatives of this compound can be effective against various pathogens. For instance, a study highlighted the synthesis and characterization of naphthalene sulfonamide derivatives that exhibited significant antibacterial activity against standard strains .
Inhibition of Fatty Acid Binding Protein 4 (FABP4)
Recent research has identified naphthalene-1-sulfonamide derivatives as selective inhibitors of FABP4, a protein implicated in metabolic and inflammatory processes. The binding affinities of certain derivatives are comparable to existing inhibitors, suggesting potential therapeutic applications in immunometabolic diseases such as diabetes and atherosclerosis .
Anti-cancer Potential
Some derivatives have shown promising anticancer properties through mechanisms involving cell cycle arrest and apoptosis in cancer cell lines. The structural features of these compounds may enhance their interaction with cancer-related targets, making them potential candidates for cancer therapy .
Case Study 1: Antimicrobial Properties
A study synthesized various naphthalene sulfonamide derivatives and tested their antimicrobial efficacy. Results showed varying degrees of antibacterial activity against standard bacterial strains, suggesting that modifications to the naphthalene sulfonamide structure could optimize their effectiveness .
Case Study 2: FABP4 Inhibition
In a structure-based design study, naphthalene-1-sulfonamide derivatives were identified as potent FABP4 inhibitors. The research utilized X-ray crystallography and isothermal titration calorimetry to elucidate the binding modes of these compounds. The findings indicated that the compounds displayed good metabolic stability in liver microsomes, enhancing their potential as therapeutic agents for metabolic disorders .
Case Study 3: Antimalarial Activity
Another study explored the antimalarial potential of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. A virtual library was created and screened for activity against Plasmodium falciparum. Selected compounds demonstrated significant inhibitory activity with IC50 values indicating their potential as new antimalarial agents .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide?
- Answer : The compound’s synthesis likely involves a 1,3-dipolar cycloaddition reaction between a substituted alkyne and azide, as demonstrated in analogous triazole-containing sulfonamide derivatives (e.g., copper-catalyzed "click chemistry" in ethanol/water mixtures). Key steps include:
- Reaction conditions : Room temperature, 6–8 hours, Cu(OAc)₂ catalyst (10 mol%) .
- Purification : Recrystallization using ethanol to isolate the product.
- Validation : IR spectroscopy (C=O stretch ~1670 cm⁻¹), ¹H/¹³C NMR (e.g., triazole proton at δ ~8.4 ppm), and HRMS for molecular ion confirmation .
Q. How can researchers identify and quantify genotoxic nitrosamine impurities in this compound?
- Answer : Ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UPLC-MS/MS) is critical for detecting nitrosamine impurities like 7-nitroso derivatives. Parameters include:
- Column : C18 reversed-phase with gradient elution (water/acetonitrile + 0.1% formic acid).
- Detection limit : Aim for ≤37 ng/day, per EMA guidelines for genotoxic impurities .
- Validation : Spike recovery tests (85–115%) and linear calibration curves (R² >0.99) .
Q. What spectroscopic techniques are essential for characterizing the compound’s structure?
- Answer : A multi-technique approach is required:
- IR spectroscopy : Confirm sulfonamide (S=O stretch ~1300 cm⁻¹) and triazole (C–N stretch ~1250 cm⁻¹) functionalities .
- NMR : ¹H NMR identifies methylene bridges (e.g., –CH₂– signals at δ ~5.4 ppm) and trifluoromethyl environments (¹⁹F NMR for CF₃ splitting patterns).
- HRMS : Verify molecular ion [M+H]⁺ with <5 ppm mass accuracy .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are used to:
- Target selection : Focus on enzymes like DPP-4 (dipeptidyl peptidase-4), given structural similarities to sitagliptin derivatives .
- Docking parameters : Grid box size 60×60×60 Å, Lamarckian genetic algorithm, and ΔG binding energy thresholds ≤−8 kcal/mol .
- Validation : Compare results with in vitro IC₅₀ data for consistency .
Q. What strategies resolve contradictions in solubility and stability data across studies?
- Answer : Systematic studies under controlled conditions:
- Solubility : Use the shake-flask method in buffers (pH 1.2–7.4) and logP determination via HPLC.
- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with UPLC-MS monitoring for degradation products (e.g., sulfonic acid derivatives) .
- Confounding factors : Assess excipient interactions in formulation matrices .
Q. How can researchers design experiments to study the compound’s metabolic pathways?
- Answer : In vitro and in vivo approaches:
- In vitro : Liver microsomal assays (human/rat) with NADPH cofactor, LC-HRMS to identify phase I metabolites (e.g., hydroxylation, demethylation) .
- In vivo : Radiolabeled compound (¹⁴C) in rodent models, followed by urine/plasma metabolite profiling .
- Key enzymes : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates .
Q. What methods optimize the compound’s solid-state properties for crystallography?
- Answer : Polymorph screening via solvent evaporation (e.g., acetone/water) and slurry conversion. Techniques include:
- PXRD : Identify distinct crystalline forms (e.g., anhydrous vs. hydrate).
- DSC/TGA : Monitor thermal transitions (melting points ~157–159°C) and hydration/dehydration events .
- Single-crystal X-ray : Resolve stereochemistry of the trifluoromethyl group and tetrahydro-pyridine ring .
Contradiction Analysis & Experimental Design
Q. How to address discrepancies in reported antimicrobial activity of structurally related triazolo-sulfonamides?
- Answer : Standardize assays to minimize variability:
- MIC testing : Use CLSI guidelines with S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth.
- Controls : Compare with urea/thiourea derivatives (e.g., Mannam et al., 2019) to assess the impact of trifluoromethyl substitution .
- Statistical analysis : Apply ANOVA to evaluate significance (p<0.05) across triplicate experiments .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Answer : Implement Quality by Design (QbD) principles:
- DoE (Design of Experiments) : Vary reaction time (4–10 h), temperature (20–40°C), and catalyst loading (5–15 mol%) to identify critical process parameters .
- PAT (Process Analytical Technology) : In-line FTIR monitors reaction progression (e.g., azide consumption at ~2100 cm⁻¹) .
- Scale-up : Use flow chemistry to enhance reproducibility (residence time ~30 min, 0.5 mL/min flow rate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
